N-benzyl-N,3-dimethyl-4-nitrobenzamide
Description
N-Benzyl-N,3-dimethyl-4-nitrobenzamide is a benzamide derivative featuring a nitro group at the para-position of the aromatic ring, a benzyl group attached to the amide nitrogen, and a methyl group at the 3-position of the benzene ring.
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-benzyl-N,3-dimethyl-4-nitrobenzamide |
InChI |
InChI=1S/C16H16N2O3/c1-12-10-14(8-9-15(12)18(20)21)16(19)17(2)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
InChI Key |
OHQMTGKDBIYVBT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)CC2=CC=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)CC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Substituent Effects on Electronic and Steric Properties
The nitro group at the 4-position is a strong electron-withdrawing group, common in analogs like 4-nitro-N-(3-nitrophenyl)benzamide () and N-(2,2-diphenylethyl)-4-nitrobenzamide (). This group enhances the electrophilicity of the aromatic ring, directing further substitutions to specific positions. However, steric hindrance from bulky groups like benzyl or diphenylethyl () may limit reactivity. For example:
- N-(3-Chlorophenethyl)-4-nitrobenzamide (): A phenethyl group with a chlorine substituent balances electronic effects (Cl as electron-withdrawing) and moderate steric demand.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Steric vs. Electronic Trade-offs : Bulky substituents (e.g., diphenylethyl) may hinder crystallization or solubility but improve thermal stability .
- Eco-Friendly Synthesis: Mechanochemical methods () could be adapted for the target compound to enhance sustainability.
- Bioactivity Potential: The benzyl group’s role in antifungal and antitumor analogs () suggests the target compound warrants testing in similar assays.
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